4-Bromooxepane
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Overview
Description
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes in cellular function are areas of ongoing research .
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromooxepane are currently unknown. It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies of the compound’s interactions with its targets and the downstream consequences of these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxepane typically involves the bromination of oxepane. One common method is the reaction of oxepane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: 4-Bromooxepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of oxepane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted oxepane derivatives.
Oxidation Reactions: Formation of oxepane oxides or ketones.
Reduction Reactions: Formation of oxepane.
Scientific Research Applications
4-Bromooxepane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is utilized in the development of bioactive molecules and in the study of biological pathways.
Medicine: Research involving this compound includes the development of pharmaceutical agents and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
4-Chlorooxepane: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorooxepane: Contains a fluorine atom in place of bromine.
4-Iodooxepane: Features an iodine atom instead of bromine.
Comparison: 4-Bromooxepane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromooxepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-6-2-1-4-8-5-3-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUHHBEGCYJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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